molecular formula C13H17NOS2 B14178420 2-Hydroxy-2-phenylethyl pyrrolidine-1-carbodithioate CAS No. 922164-97-4

2-Hydroxy-2-phenylethyl pyrrolidine-1-carbodithioate

Cat. No.: B14178420
CAS No.: 922164-97-4
M. Wt: 267.4 g/mol
InChI Key: HJZLPYXGOFUXOQ-UHFFFAOYSA-N
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Description

2-Hydroxy-2-phenylethyl pyrrolidine-1-carbodithioate is an organic compound with the molecular formula C₁₃H₁₇NOS₂ It is known for its unique structure, which includes a pyrrolidine ring and a carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-phenylethyl pyrrolidine-1-carbodithioate typically involves the reaction of 2-hydroxy-2-phenylethanol with pyrrolidine-1-carbodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-phenylethyl pyrrolidine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2-Hydroxy-2-phenylethyl pyrrolidine-1-carbodithioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-phenylethyl pyrrolidine-1-carbodithioate involves its interaction with specific molecular targets. The carbodithioate group can interact with thiol groups in proteins, potentially altering their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-1-phenylethyl pyrrolidine-1-carbodithioate
  • Pyrrolidine-2,5-dione derivatives
  • Pyrrolizines

Uniqueness

2-Hydroxy-2-phenylethyl pyrrolidine-1-carbodithioate is unique due to its specific structure, which combines a pyrrolidine ring with a carbodithioate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

922164-97-4

Molecular Formula

C13H17NOS2

Molecular Weight

267.4 g/mol

IUPAC Name

(2-hydroxy-2-phenylethyl) pyrrolidine-1-carbodithioate

InChI

InChI=1S/C13H17NOS2/c15-12(11-6-2-1-3-7-11)10-17-13(16)14-8-4-5-9-14/h1-3,6-7,12,15H,4-5,8-10H2

InChI Key

HJZLPYXGOFUXOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=S)SCC(C2=CC=CC=C2)O

Origin of Product

United States

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